
11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an ethenylphenoxy group attached to an undecanol chain, along with a 4-methylbenzenesulfonic acid moiety. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-ethenylphenoxy)undecan-1-ol typically involves the reaction of 4-ethenylphenol with 11-bromoundecanol under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 11-(4-ethenylphenoxy)undecan-1-ol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
11-(4-Ethenylphenoxy)undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 11-(4-ethenylphenoxy)undecanoic acid.
Reduction: Formation of 11-(4-ethylphenoxy)undecan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-(4-ethenylphenoxy)undecan-1-ol involves its interaction with specific molecular targets. The ethenylphenoxy group can interact with enzymes and receptors, modulating their activity. The undecanol chain enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes. The 4-methylbenzenesulfonic acid moiety can influence the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 11-(4-Methoxyphenoxy)undecan-1-ol
- 11-[4-(Hydroxymethyl)phenoxy]undecan-1-ol
- 11-(2,4,6-Triiodophenoxy)undecan-1-ol
Uniqueness
11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid is unique due to the presence of the ethenyl group, which imparts specific reactivity and potential bioactivity. The combination of the phenoxy and undecanol moieties further enhances its versatility in various applications .
Propiedades
Número CAS |
170968-61-3 |
|---|---|
Fórmula molecular |
C26H38O5S |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
11-(4-ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H30O2.C7H8O3S/c1-2-18-12-14-19(15-13-18)21-17-11-9-7-5-3-4-6-8-10-16-20;1-6-2-4-7(5-3-6)11(8,9)10/h2,12-15,20H,1,3-11,16-17H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
HHIIYVIKNBIDQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CC1=CC=C(C=C1)OCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
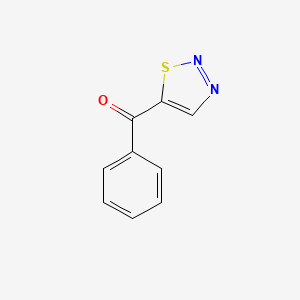
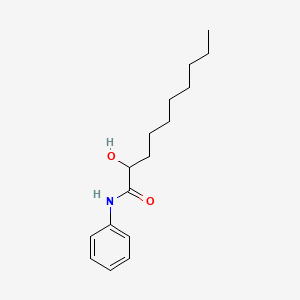
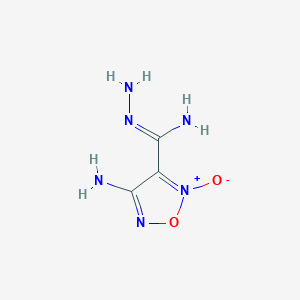
![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
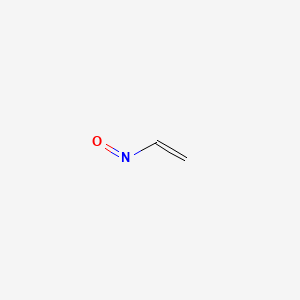
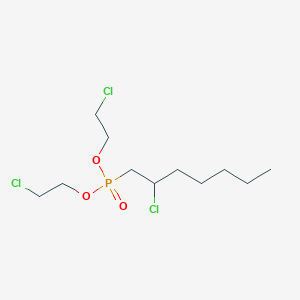
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
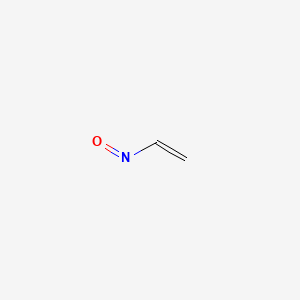

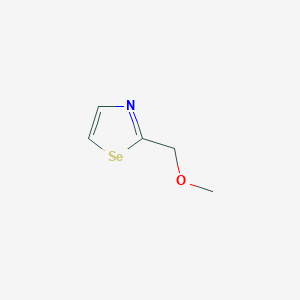
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)
